KadcoccineacidL

Description

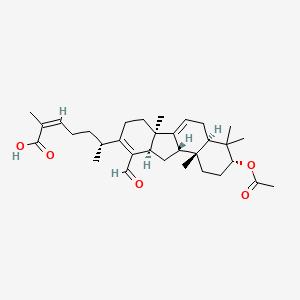

Kadcoccineacid L is a rearranged triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse bioactive compounds . It belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a unique 6/6/5/6-fused tetracyclic system. Kadcoccineacid L and its analogs (kadcoccine acids A–N) are distinguished by rare structural modifications, such as a 5-substituted 2(5H)-furanone moiety on the C-17 side chain in some derivatives (e.g., kadcoccine acids G and H) .

Properties

Molecular Formula |

C32H46O5 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,4aR,6bR,10aR,11aS,11bR)-3-acetyloxy-10-formyl-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H46O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,18-19,25-28H,8-9,12-17H2,1-7H3,(H,35,36)/b20-10-/t19-,25+,26-,27+,28-,31+,32-/m1/s1 |

InChI Key |

GNFUVJAQZVPINJ-OUGYKOSNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)[C@@]2(CC1)C)C=O |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C2(CC1)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidL typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of KadcoccineacidL involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.

Substitution: Substitution reactions often involve electrophilic reagents such as halogens or nitro groups, and are carried out under controlled temperature and pH conditions.

Major Products Formed

Oxidation: The major products include various oxidized derivatives of KadcoccineacidL.

Reduction: The primary products are aromatic amines resulting from the cleavage of the azo bond.

Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

KadcoccineacidL has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is used in staining techniques to visualize biological samples under a microscope.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: KadcoccineacidL is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of KadcoccineacidL involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Key Observations :

Cytotoxicity Profiles

Key Observations :

- Kadcoccineacids B and H show broad-spectrum but weak cytotoxicity, likely due to their bulky tetracyclic systems limiting membrane permeability .

- Kadlongilactones and kadcoccinones exhibit stronger activity, attributed to α,β-unsaturated lactones and conformational flexibility (e.g., 23S,24R vs. 23R,24S in kadcoccinone E vs. D) .

Antiviral and Specialized Bioactivities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.